molecular formula C18H20FNO2S B6440127 3-(2-fluorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]propanamide CAS No. 2549036-30-6

3-(2-fluorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]propanamide

Cat. No.: B6440127
CAS No.: 2549036-30-6
M. Wt: 333.4 g/mol
InChI Key: NGYPUGLAODPKMP-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone with a 2-fluorophenyl substituent and a 4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-ylmethyl group. Such structural attributes are common in medicinal chemistry, particularly in central nervous system (CNS) or kinase-targeting agents, though specific therapeutic applications require further validation.

Crystallographic tools like SHELXL and OLEX2 are critical for resolving its 3D conformation, enabling comparisons with analogs .

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2S/c19-15-5-2-1-4-13(15)7-8-17(21)20-12-18(22)10-3-6-16-14(18)9-11-23-16/h1-2,4-5,9,11,22H,3,6-8,10,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYPUGLAODPKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C(C1)(CNC(=O)CCC3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name (CAS) R1 (Aryl Group) R2 (Heterocycle/Other) Key Properties Hypothesized
Target Compound 2-Fluorophenyl Benzothiophene-hydroxy High electronegativity, moderate lipophilicity
545352-23-6 4-Methoxyphenyl 3-(Trifluoromethyl)phenyl Increased solubility (methoxy), steric bulk (CF₃)
560072-77-7 4-Methoxyphenyl 1,3-Benzodioxol-5-yl Enhanced metabolic stability (dioxolane ring)
544419-01-4 4-Methoxyphenyl 3-Chloro-2-methylphenyl Halogen-induced polarity, potential toxicity (Cl)
385391-98-0 4-Pyrrolidin-1-ylphenyl Benzofuran-2-yl Basic nitrogen (pyrrolidine), π-π interactions (benzofuran)

Key Observations :

  • Fluorine vs. Methoxy/Chloro : The 2-fluorophenyl group in the target compound offers a balance between electronegativity and steric hindrance compared to methoxy (electron-donating) or chloro (polar but toxic) groups. Fluorine may improve blood-brain barrier penetration in CNS targets .
  • Benzothiophene vs. Benzofuran derivatives (385391-98-0) exhibit similar π-stacking but lack sulfur’s hydrogen-bonding capacity.

Hypothetical Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Calculated) Water Solubility (mg/mL)
Target Compound ~347.4 3.2 ~0.05
545352-23-6 ~367.3 3.8 ~0.03
560072-77-7 ~327.3 2.9 ~0.08
385391-98-0 ~334.4 2.5 ~0.12

Note: Values are estimated using fragment-based methods (e.g., AlogPS) and may vary experimentally.

  • logP Trends : The target compound’s logP (~3.2) suggests moderate lipophilicity, ideal for oral bioavailability. Higher logP in 545352-23-6 (3.8) correlates with its trifluoromethyl group, which may limit solubility.
  • Solubility : The benzodioxol derivative (560072-77-7) shows better solubility due to its oxygen-rich heterocycle, whereas the benzothiophene’s sulfur atom reduces polarity.

Research Findings and Limitations

  • Crystallographic Data : Structural studies of analogs (e.g., 385391-98-0) often employ SHELX programs for refinement, highlighting the importance of accurate bond-length/angle measurements in SAR analyses .
  • Biological Activity: Limited published data exist for the target compound, but analogs with 4-methoxyphenyl groups (544419-01-4) show moderate kinase inhibition in vitro. Fluorine’s role in enhancing binding affinity (e.g., via halogen bonds) warrants further investigation .
  • Synthetic Challenges: Introducing the hydroxy group on the benzothiophene ring may complicate synthesis compared to non-hydroxylated analogs (e.g., 385391-98-0).

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